molecular formula C12H16NO4PS2 B12528553 Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate CAS No. 797763-25-8

Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate

Cat. No.: B12528553
CAS No.: 797763-25-8
M. Wt: 333.4 g/mol
InChI Key: VASGESZALXCRBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is a complex organic compound that features a benzothiazole ring fused with a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate typically involves the reaction of 2-aminobenzenethiol with diethyl phosphite under specific conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate and may require the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfonyl derivatives, reduced benzothiazole compounds, and various substituted phosphonates .

Mechanism of Action

The mechanism of action of diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes and proteins, inhibiting their activity. The phosphonate group can mimic phosphate groups, allowing the compound to interfere with phosphorylation processes in cells .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl [(1,3-benzothiazole-2-sulfonyl)methyl]phosphonate
  • Diethyl [(1,3-benzothiazole-2-thio)methyl]phosphonate
  • Diethyl [(1,3-benzothiazole-2-yl)methyl]phosphonate

Uniqueness

Diethyl [(1,3-benzothiazole-2-sulfinyl)methyl]phosphonate is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

CAS No.

797763-25-8

Molecular Formula

C12H16NO4PS2

Molecular Weight

333.4 g/mol

IUPAC Name

2-(diethoxyphosphorylmethylsulfinyl)-1,3-benzothiazole

InChI

InChI=1S/C12H16NO4PS2/c1-3-16-18(14,17-4-2)9-20(15)12-13-10-7-5-6-8-11(10)19-12/h5-8H,3-4,9H2,1-2H3

InChI Key

VASGESZALXCRBY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CS(=O)C1=NC2=CC=CC=C2S1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.